2-[(2-Chlorophenyl)sulfanyl]quinoxaline
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Overview
Description
2-[(2-Chlorophenyl)sulfanyl]quinoxaline is a heterocyclic compound that features a quinoxaline core substituted with a 2-chlorophenylsulfanyl group
Mechanism of Action
Target of Action
The primary targets of 2-[(2-Chlorophenyl)sulfanyl]quinoxaline are currently unknown. This compound is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound that has been found to interact with various targets, receptors, or microorganisms . .
Biochemical Pathways
Quinoxaline derivatives have been found to impact a variety of biochemical pathways, but the specific pathways influenced by this compound remain to be elucidated .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorophenyl)sulfanyl]quinoxaline typically involves the reaction of 2-chlorobenzenethiol with quinoxaline derivatives. One common method includes the nucleophilic substitution reaction where 2-chlorobenzenethiol reacts with 2-chloroquinoxaline in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorophenyl)sulfanyl]quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the quinoxaline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Halogenating agents like N-bromosuccinimide in carbon tetrachloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Halogenated quinoxaline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoxaline: Lacks the chlorophenylsulfanyl group but shares the quinoxaline core.
2-(4-Chlorophenyl)-5-quinoxalinecarboxamide: Contains a carboxamide group, offering different biological activities.
2-Methylquinoxaline: Substituted with a methyl group instead of a chlorophenylsulfanyl group.
Uniqueness
2-[(2-Chlorophenyl)sulfanyl]quinoxaline is unique due to the presence of the chlorophenylsulfanyl group, which imparts distinct electronic and steric properties, enhancing its reactivity and potential biological activities compared to its analogs.
Properties
IUPAC Name |
2-(2-chlorophenyl)sulfanylquinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2S/c15-10-5-1-4-8-13(10)18-14-9-16-11-6-2-3-7-12(11)17-14/h1-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPICYQMLAJLTFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)SC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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